molecular formula C10H6Cl2N2O2 B599916 Methyl 2,4-dichloroquinazoline-7-carboxylate CAS No. 174074-89-6

Methyl 2,4-dichloroquinazoline-7-carboxylate

Cat. No. B599916
M. Wt: 257.07
InChI Key: MDGPWZDKZBYRNL-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .


Synthesis Analysis

The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
  • Methods of Application: These reactions involve the use of a metal catalyst to facilitate the formation of carbon-carbon or carbon-heteroatom bonds. The specific procedures and parameters would depend on the exact reaction being carried out .
  • Results or Outcomes: These methods allow for the synthesis of novel polysubstituted derivatives of halogenated quinazolinones and quinazolines .

Synthesis of Fused Heterocycles

  • Scientific Field: Medicinal and Bioorganic Chemistry
  • Summary of the Application: 4-Hydroxy-2-quinolones, which are related to quinazolinones, are valuable in drug research and development. They are used in the synthesis of heteroannelated derivatives .
  • Methods of Application: The synthetic methodologies involve various chemical reactions to create fused ring systems .
  • Results or Outcomes: These synthetic approaches lead to the creation of four-membered to seven-membered heterocycles, many of which show unique biological activities .

Synthesis of Quinaldine

  • Scientific Field: Industrial Chemistry
  • Summary of the Application: Quinaldine synthesis is an important industrial process. Quinaldine is a liquid with a strong odor. It is used as a chemical intermediate to make other chemicals .
  • Methods of Application: The synthesis of quinaldine can be achieved using metal-doped catalysts under visible light .
  • Results or Outcomes: N–TiO2 has been found to be more efficient than other metal-doped catalysts in quinaldine synthesis under visible light .

Biological Applications of Coordinative Compounds

  • Scientific Field: Bioorganic Chemistry
  • Summary of the Application: Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have shown valuable antimicrobial and antitumor activities .
  • Methods of Application: These compounds can be synthesized and tested for their biological activities .
  • Results or Outcomes: Some of these species have shown promising results in terms of their antimicrobial and antitumor activities .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Hydroxy-2-quinolones, which are related to quinazolinones, are valuable in drug research and development. Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Methods of Application: The synthetic methodologies involve various chemical reactions to create fused ring systems .
  • Results or Outcomes: These synthetic approaches lead to the creation of four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Green and Clean Syntheses

  • Scientific Field: Green Chemistry
  • Summary of the Application: In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes the synthesis of quinoline derivatives .
  • Methods of Application: The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Results or Outcomes: These green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives are more sustainable .

Safety And Hazards

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

properties

IUPAC Name

methyl 2,4-dichloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPWZDKZBYRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654027
Record name Methyl 2,4-dichloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloroquinazoline-7-carboxylate

CAS RN

174074-89-6
Record name Methyl 2,4-dichloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL flask charged with methyl 2,4-dihydroxyquinazoline-7-carboxylate was added POCl3 (76 mL), PCl5 (12.1 g, 58.1 mmol), and the suspension heated at reflux overnight under nitrogen. In morning a dark orange solution has formed. The POCl3 was removed and the residue azeotroped with toluene to yield an orange solid that was taken into DCM (50 mL) and added slowly to stirred satd NaHCO3 (300 mL). The bi-phasic solution was then diluted with DCM (100 mL) and water (30 mL) and stirred for 1 hour at room temp. DCM (500 mL) was added and the mix transferred to a sep-funnel. The DCM layer was removed along with a large amount of ppt. The aq. was extracted with DCM (3×100 mL) and the combined organics dried over MgSO4, filtered and stripped to a orange solid that was purified by Biotage 65 flash chromatography eluting with DCM −3% MeOH/DCM over 3.5 L to reveal the title compound as a white solid, 4.4 g, 59%. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.47 (1H, d, J=1.01 Hz) 8.43 (1H, d, J=8.84 Hz) 8.29 (1H, dd, J=8.72, 1.64 Hz) 3.96 (3H, s); MS (API+) for C10H6N2Cl2O2 m/z 257.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

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